

An In-Depth Technical Guide to the Physicochemical Properties of y-Butyrolactones

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Compound of Interest

Compound Name: 5,5-Dibutyldihydrofuran-2(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of y-butyrolactone (GBL), a pivotal molecule in chemical synthesis and a compound of significant interest in pharmacology and drug development. The following sections detail its quantitative properties, experimental protocols for their determination, and its biological signaling pathways.

Core Physicochemical Data

y-Butyrolactone is a hygroscopic, colorless, oily liquid with a weak characteristic odor.[1][2][3] It is the simplest 4-carbon lactone and is miscible with water and a variety of organic solvents.[1] [2][4][5] The key physicochemical properties of GBL are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
Molecular Formula	C4H6O2	[1][3]
Molar Mass	86.090 g⋅mol ⁻¹	[1]
Appearance	Colorless liquid	[1]
Odor	Weak, characteristic	[1]
Density	1.1286 g/mL (15 °C), 1.1296 g/mL (20 °C), 1.12 g/mL (25 °C)	[1][6][7]
Melting Point	-43.53 °C (-46.35 °F; 229.62 K)	[1]
Boiling Point	204-205 °C (399-401 °F; 477 K)	[1][6][7]
Solubility in water	Miscible	[1][2]
Solubility in organic solvents	Soluble in CCl4, methanol, ethanol, acetone, benzene, ethyl ether	[1][4]
log P	-0.76	[1]
Vapor Pressure	1.5 kPa (20 °C)	[1]
Refractive Index (n_D)	1.435, 1.4341 (20 °C)	[1]
Viscosity	1.7 cP (25 °C)	[1]
Flash Point	98 °C (208.4 °F) - closed cup	[8]
Autoignition Temperature	455 °C (851 °F)	[8]

Key Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles. Below are detailed methodologies for key experiments.



Determination of Solubility

The solubility of a γ -butyrolactone derivative can be determined using the following general procedure:

- Preparation of Saturated Solution: Add an excess amount of the test γ-butyrolactone to a known volume of the solvent (e.g., water, ethanol, or a relevant buffer) in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vial to separate the undissolved solute from the saturated solution.
- Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the γ-butyrolactone in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Determination of Boiling Point (Micro-scale)

For research purposes where sample volume may be limited, a micro-boiling point determination is appropriate:

- Apparatus Setup: Place a small volume (a few milliliters) of the γ-butyrolactone into a test tube. Invert a sealed-end capillary tube and place it into the liquid.
- Heating: Secure the test tube to a thermometer and immerse it in a heating bath (e.g., a
 Thiele tube filled with mineral oil).
- Observation: Heat the bath gradually. A slow stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
- Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source. The temperature at which the liquid just



begins to enter the capillary tube upon cooling is the boiling point.

Determination of Melting Point (for solid y-butyrolactone derivatives)

- Sample Preparation: Finely powder the solid γ-butyrolactone derivative.
- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed at the bottom.
- Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly
 and observe the temperature at which the solid begins to melt and the temperature at which
 it becomes completely liquid. This range is the melting point. For pure compounds, this range
 is typically narrow.

Laboratory-Scale Synthesis of y-Butyrolactone

A convenient laboratory-scale synthesis can be performed from the sodium salt of γ -hydroxybutyric acid:

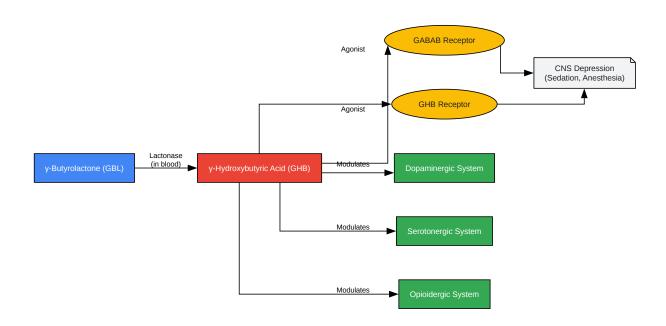
- Reaction Setup: In a 5-mL conical vial equipped with a spin vane, place 1.5 g of γhydroxybutyric acid sodium salt.
- Acidification and Cyclization: Carefully add 1.5 mL of 9 M H₂SO₄ to the vial. Attach an air condenser and reflux the mixture for 15 minutes.
- Extraction: After cooling, extract the reaction mixture twice with 1.5 mL portions of dichloromethane (CH₂Cl₂). Combine the organic layers.
- Drying: Dry the combined organic phase over anhydrous sodium sulfate for at least 15 minutes.
- Isolation: Transfer the dried solution to a pre-weighed vial and evaporate the solvent using a gentle stream of nitrogen and mild heating.
- Characterization: The resulting oil is γ-butyrolactone. The identity and purity can be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance



(NMR) spectroscopy.

Signaling Pathways and Biological Interactions

y-Butyrolactone itself is biologically inactive. Its pharmacological effects stem from its rapid conversion in the body to y-hydroxybutyric acid (GHB) by lactonase enzymes found in the blood. [1][9][10] GHB is a neurotransmitter that interacts with the central nervous system.



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Caption: Metabolic conversion of GBL to GHB and its interaction with CNS receptors.

The primary target of GHB is the GABA-B receptor, where it acts as a weak agonist, leading to central nervous system depression. Additionally, GHB has its own specific receptor, the GHB receptor. The activation of these receptors contributes to the sedative and anesthetic effects of GBL. Furthermore, GHB has been shown to modulate several other neurotransmitter systems,

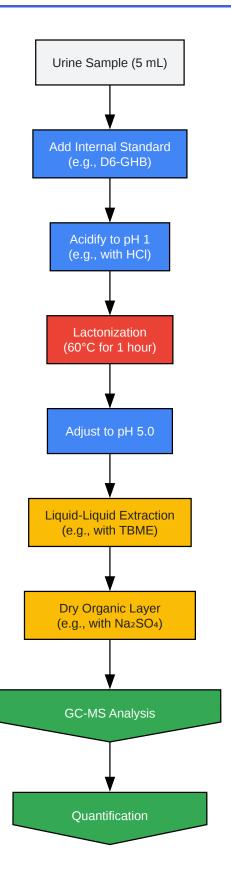


including the dopaminergic, serotonergic, and opioidergic systems, which contributes to its complex pharmacological profile.[1][11]

Experimental and Logical Workflows Analytical Workflow for GBL Quantification by GC-MS

The following diagram illustrates a typical workflow for the quantitative analysis of GBL in a biological matrix, such as urine.





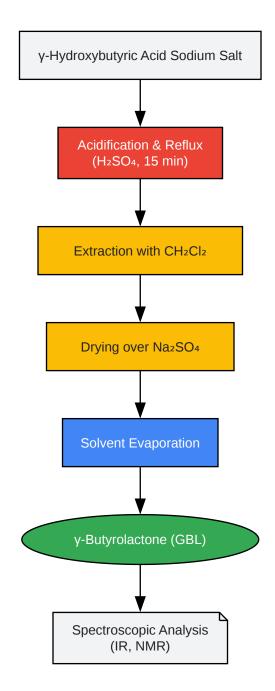
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Caption: A typical workflow for the GC-MS analysis of GBL in a urine sample.



Synthetic Workflow for Laboratory-Scale GBL Preparation

This diagram outlines the key steps in the laboratory synthesis of GBL from its corresponding hydroxy acid salt.



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Caption: Workflow for the laboratory synthesis and characterization of GBL.



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